(4-Methyl-1,3-thiazol-5-yl)methanol
Overview
Description
(4-Methyl-1,3-thiazol-5-yl)methanol is an organic compound with the molecular formula C5H7NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 4-methylthiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process includes the use of catalysts to accelerate the reaction and optimize the production rate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various thiazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of (4-Methyl-1,3-thiazol-5-yl)aldehyde or (4-Methyl-1,3-thiazol-5-yl)carboxylic acid.
Reduction: Formation of various thiazole derivatives.
Substitution: Formation of substituted thiazole compounds.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the activity of enzymes and receptors. This compound can modulate biochemical pathways by either activating or inhibiting specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
- (4-Methyl-1,3-thiazol-5-yl)phenylmethanol
- (4-Methyl-1,3-thiazol-5-yl)carboxylic acid
- (4-Methyl-1,3-thiazol-5-yl)amine
Comparison: (4-Methyl-1,3-thiazol-5-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, (4-Methyl-1,3-thiazol-5-yl)carboxylic acid has a carboxyl group, making it more acidic and suitable for different types of reactions. Similarly, (4-Methyl-1,3-thiazol-5-yl)amine contains an amino group, which can participate in different substitution reactions .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCITYHOYJDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438102 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-06-6 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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